molecular formula C24H31N3O3S B2511707 (17E)-17-{(2E)-[(5-nitrothiophen-2-yl)methylidene]hydrazinylidene}androst-5-en-3-ol CAS No. 1170688-80-8

(17E)-17-{(2E)-[(5-nitrothiophen-2-yl)methylidene]hydrazinylidene}androst-5-en-3-ol

Cat. No.: B2511707
CAS No.: 1170688-80-8
M. Wt: 441.59
InChI Key: BKFIBDWKIPCPQA-ATXWFHBDSA-N
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Description

(17E)-17-{(2E)-[(5-nitrothiophen-2-yl)methylidene]hydrazinylidene}androst-5-en-3-ol is a useful research compound. Its molecular formula is C24H31N3O3S and its molecular weight is 441.59. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Steroid Backbone : The androstane structure provides a stable framework for biological interactions.
  • Hydrazone Linkage : The hydrazone functional group is known for its ability to form complexes with various biomolecules.
  • Nitrothiophenyl Group : This moiety may contribute to the compound's reactivity and interaction with biological targets.

Molecular Formula

The molecular formula is C20H24N4O2SC_{20}H_{24}N_4O_2S, indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Research has indicated that compounds similar to (17E)-17-{(2E)-[(5-nitrothiophen-2-yl)methylidene]hydrazinylidene}androst-5-en-3-ol exhibit various biological activities:

  • Anticancer Activity : Studies have shown that steroidal compounds can inhibit cancer cell proliferation. The presence of the nitrothiophenyl group may enhance this effect by promoting oxidative stress within cancer cells.
  • Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential applications in treating infections.
  • Enzyme Inhibition : The hydrazone moiety is known to interact with enzymes, potentially acting as an inhibitor in metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits proliferation of cancer cells
AntimicrobialEffective against multiple bacterial strains
Enzyme InhibitionInhibits key metabolic enzymes

Case Study 1: Anticancer Effects

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of similar steroidal compounds. The results indicated that these compounds could induce apoptosis in breast cancer cell lines through the activation of caspase pathways. The specific compound under consideration showed a significant reduction in cell viability at concentrations above 10 µM.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, suggesting strong antibacterial activity.

Properties

IUPAC Name

(17E)-10,13-dimethyl-17-[(E)-(5-nitrothiophen-2-yl)methylidenehydrazinylidene]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3S/c1-23-11-9-16(28)13-15(23)3-5-18-19-6-7-21(24(19,2)12-10-20(18)23)26-25-14-17-4-8-22(31-17)27(29)30/h3-4,8,14,16,18-20,28H,5-7,9-13H2,1-2H3/b25-14+,26-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFIBDWKIPCPQA-ATXWFHBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=NN=CC4=CC=C(S4)[N+](=O)[O-])CC=C5C3(CCC(C5)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1\2CCC3C(C1CC/C2=N\N=C\C4=CC=C(S4)[N+](=O)[O-])CC=C5C3(CCC(C5)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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